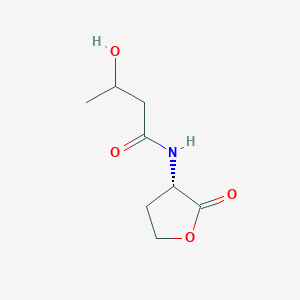

3-Hydroxy-C4-HSL

Description

Conceptual Framework of Bacterial Quorum Sensing

Bacterial quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism that enables bacteria to monitor their population density and collectively alter gene expression. researchgate.net This process relies on the production, release, and detection of small signaling molecules known as autoinducers. At low cell densities, the concentration of these autoinducers in the environment is minimal. nih.gov As the bacterial population grows, the concentration of autoinducers increases correspondingly. Once a critical threshold concentration is reached, these molecules bind to specific receptors, triggering a coordinated change in gene expression across the entire population. oup.com This synchronized behavior allows bacteria to perform actions that would be ineffective if carried out by individual cells, such as biofilm formation, virulence factor production, bioluminescence, and sporulation. researchgate.nettargetmol.com Quorum sensing is, therefore, a key strategy for bacteria to adapt to changing environmental conditions and to interact with their hosts. researchgate.net

N-Acyl Homoserine Lactones as a Class of Quorum Sensing Signal Molecules

In many Gram-negative bacteria, the primary signaling molecules used in quorum sensing are N-Acyl Homoserine Lactones (AHLs). nih.gov These molecules consist of a conserved homoserine lactone ring linked to an acyl side chain, which can vary in length and chemical modifications. mdpi.com The synthesis of AHLs is typically catalyzed by enzymes belonging to the LuxI family of proteins. oup.com These synthases utilize S-adenosylmethionine (SAM) and specific acyl-acyl carrier proteins (acyl-ACPs) as substrates. smolecule.com

Once synthesized, AHLs can diffuse across the bacterial cell membrane. nih.gov As the population density increases, the extracellular concentration of AHLs rises. Upon reaching a threshold level, AHLs bind to their cognate intracellular receptors, which are typically members of the LuxR family of transcriptional regulators. nih.gov This binding event usually induces a conformational change in the LuxR-type protein, enabling it to bind to specific DNA sequences known as "lux boxes" in the promoter regions of target genes, thereby activating or repressing their transcription. nih.gov This regulatory circuit often includes the gene for the AHL synthase itself, creating a positive feedback loop that rapidly amplifies the quorum sensing signal. pnas.org

Structural Diversity and Functional Significance of Short-Chain AHLs

The specificity of AHL-mediated quorum sensing systems is largely determined by the structure of the acyl side chain. nih.gov This side chain can vary in length, typically from 4 to 18 carbons, and may possess modifications at the third carbon, such as a hydroxyl (-OH) or an oxo (=O) group. mdpi.com Short-chain AHLs, generally defined as those with acyl chains of 4 to 8 carbons, are a significant subclass of these signaling molecules.

The structural variations among short-chain AHLs allow for a high degree of specificity in bacterial communication, minimizing crosstalk between different quorum sensing systems. For instance, Pseudomonas aeruginosa utilizes N-butanoyl-L-homoserine lactone (C4-HSL) in its rhl quorum sensing system, which works in concert with the las system that uses a long-chain AHL. oup.comyoutube.com This hierarchical system regulates a wide array of genes, including those involved in virulence and biofilm formation. youtube.com Similarly, Chromobacterium violaceum produces short-chain AHLs (C4-C8 HSLs) to control the production of the purple pigment violacein. mdpi.com The functional significance of this diversity lies in the ability of bacteria to fine-tune their collective behaviors in response to specific environmental cues and population densities.

Overview of 3-Hydroxy-C4-HSL as a Pivotal Signaling Molecule in Gram-Negative Bacteria

N-(3-hydroxybutanoyl)-L-homoserine lactone, commonly known as this compound, is a specific short-chain AHL that plays a crucial role in the quorum sensing circuits of several Gram-negative bacteria, particularly within the Vibrionaceae family. targetmol.commedchemexpress.com This molecule is characterized by a four-carbon acyl chain with a hydroxyl group at the third carbon position.

The biosynthesis of this compound is distinct from that of many other AHLs as it is often synthesized by LuxM-type synthases rather than the more common LuxI-type. smolecule.com These enzymes utilize S-adenosylmethionine (SAM) and 3-hydroxybutanoyl-acyl carrier protein (ACP) as substrates. smolecule.com

In marine bacteria such as Vibrio harveyi and the fish pathogen Vibrio vulnificus, this compound is a key signaling molecule. targetmol.comsmolecule.com In V. harveyi, it functions as one of the primary autoinducers regulating bioluminescence and the production of metalloproteases. smolecule.com The signal is detected by a specific receptor, the hybrid sensor kinase LuxN. The binding of this compound to LuxN initiates a phosphorelay signal transduction cascade that ultimately controls the expression of quorum sensing-regulated genes. smolecule.com This system often integrates signals from multiple autoinducers, allowing the bacterium to mount a complex, coordinated response to its environment. smolecule.com

Data Tables

Table 1: Key Components of the this compound Quorum Sensing System

| Component | Name/Type | Function | Associated Bacteria (Example) |

| Signal Molecule | This compound | Intercellular communication, gene regulation | Vibrio harveyi, Vibrio vulnificus |

| Synthase | LuxM-type | Catalyzes the synthesis of this compound | Vibrio harveyi |

| Substrates | S-adenosylmethionine (SAM), 3-hydroxybutanoyl-ACP | Precursors for this compound synthesis | Vibrio harveyi |

| Receptor | LuxN (Sensor Kinase) | Binds to this compound, initiates signal transduction | Vibrio harveyi |

| Regulated Processes | Bioluminescence, Metalloprotease production | Coordinated group behaviors | Vibrio harveyi |

Table 2: Structural Comparison of Common Short-Chain AHLs

| Compound Name | Abbreviation | Acyl Chain Length | C3 Substitution |

| N-butanoyl-L-homoserine lactone | C4-HSL | 4 | None |

| N-(3-hydroxybutanoyl)-L-homoserine lactone | This compound | 4 | Hydroxyl (-OH) |

| N-hexanoyl-L-homoserine lactone | C6-HSL | 6 | None |

| N-(3-oxohexanoyl)-L-homoserine lactone | 3-Oxo-C6-HSL | 6 | Oxo (=O) |

| N-octanoyl-L-homoserine lactone | C8-HSL | 8 | None |

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h5-6,10H,2-4H2,1H3,(H,9,11)/t5?,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXDIFPJOFIIEC-GDVGLLTNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)NC1CCOC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC(=O)N[C@H]1CCOC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Producer Microorganisms of 3 Hydroxy C4 Hsl

Genetic Loci and Enzymes Involved in 3-Hydroxy-C4-HSL Synthesis

The biosynthesis of AHLs, including this compound, is typically governed by genes encoding acyl-HSL synthases. These enzymes are responsible for conjugating a fatty acyl chain to the homoserine lactone moiety.

In Vibrio species, the synthesis of this compound is primarily attributed to the LuxM enzyme umich.edunih.govresearchgate.net. Unlike the well-characterized LuxI-type synthases, LuxM and its homologues, such as AinS in Vibrio fischeri, represent a distinct family of AHL synthases diva-portal.orgdiva-portal.org. These enzymes are not homologous to LuxI, suggesting divergent evolutionary paths for AHL synthesis nih.govnih.gov.

The LuxI-type AHL synthases, such as LasI and RhlI in Pseudomonas aeruginosa, generally utilize acyl-acyl carrier protein (acyl-ACP) as the direct donor for the fatty acyl chain nih.govmdpi.comresearchgate.net. These enzymes are responsible for synthesizing AHLs with varying acyl chain lengths and modifications, such as oxo or hydroxyl groups at the C3 position nih.govmdpi.com. For instance, LasI synthesizes N-(3-oxododecanoyl)-L-homoserine lactone (3OC12-HSL), while RhlI produces N-butyryl-homoserine lactone (C4-HSL) nih.govasm.orgasm.org.

In contrast, the LuxM/AinS family of synthases exhibits differences in substrate utilization. While LuxI-type synthases primarily accept acyl-ACP, LuxM can efficiently accept either acyl-ACP or acyl-CoA as acyl group donors diva-portal.orgdiva-portal.org. This flexibility may offer an advantage under specific physiological conditions where precursor availability might be imbalanced diva-portal.org. The precise mechanism by which LuxM incorporates the hydroxyl group at the C3 position of the acyl chain, resulting in this compound, is a key distinction from the C3-oxo modification typical of many LuxI-synthesized AHLs nih.govmdpi.com.

Metabolic Precursors and Substrate Specificity in this compound Biogenesis

The biosynthesis of this compound, like other AHLs, relies on the availability of specific metabolic precursors. The core components are L-homoserine lactone and a four-carbon acyl chain with a hydroxyl group at the third carbon.

The synthesis of the acyl side chain is closely linked to the bacterial fatty acid biosynthesis pathway. For this compound, the relevant precursor would be a 3-hydroxybutanoyl moiety. While specific details on the direct precursors for LuxM's substrate specificity are still being elucidated, it is understood that the acyl chain originates from fatty acid metabolism nih.govmdpi.comresearchgate.net. The enzymes involved in fatty acid synthesis provide the acyl-ACP or acyl-CoA molecules that are then utilized by AHL synthases diva-portal.orgdiva-portal.orgnih.govmdpi.com. The specificity of LuxM for generating a 3-hydroxybutanoyl chain, rather than a simple butanoyl or a 3-oxo-butanoyl chain, highlights the intricate substrate recognition capabilities of these enzymes nih.govdiva-portal.orgnih.gov.

Identification of Bacterial Species Producing this compound

This compound has been detected in a variety of bacterial species, with a notable prevalence in the Vibrio genus and some reports in Pseudomonas aeruginosa.

Vibrio harveyi is a well-established producer of this compound, where it plays a critical role in regulating bioluminescence and other quorum-sensing-dependent behaviors umich.edunih.govresearchgate.netnih.govjvsmedicscorner.com. The synthesis is mediated by the LuxM enzyme umich.edunih.govresearchgate.net. Beyond V. harveyi, studies investigating the Vibrionaceae family have revealed a broader distribution of AHL production. A global survey of 301 Vibrionaceae strains detected AHLs in 32 strains, with N-(3-hydroxy-hexanoyl) (OH-C6) and N-(3-hydroxy-decanoyl) (OH-C10) homoserine lactones being the most common mdpi.com. While this compound itself was not explicitly listed as the most prevalent in this broad survey, the presence of other hydroxylated AHLs in Vibrionaceae underscores the capacity within this family for producing such compounds mdpi.comnih.govfrontiersin.orgnih.govoup.com. For instance, Vibrio alginolyticus has been shown to produce a diverse range of AHLs, including 3-OH-C4-HSL frontiersin.org. Similarly, Vibrio species isolated from coral environments have been found to produce this compound oup.com.

While Pseudomonas aeruginosa is primarily known for producing AHLs with oxo- substitutions on the acyl chain, such as 3OC12-HSL and C4-HSL nih.govasm.orgasm.orgfrontiersin.org, there are some indications of hydroxylated AHLs. Reports on the AHL profiles of P. aeruginosa strains have primarily focused on the oxo-derivatives. For example, P. aeruginosa strain GB11 was found to produce C4-HSL, C6-HSL, C8-HSL, and 3-oxo-C12-HSL, with 3-oxo-C12-HSL being the most abundant mdpi.com. Studies on the P. aeruginosa quorum-sensing systems (Las and Rhl) highlight the synthases LasI and RhlI, which produce 3-oxo-C12-HSL and C4-HSL, respectively nih.govasm.orgasm.org. While this compound has not been a primary focus in P. aeruginosa research, the broader capacity of bacteria to produce hydroxylated AHLs suggests that its presence, even in minor amounts or under specific conditions, cannot be entirely ruled out without specific investigation. However, the dominant AHLs reported for P. aeruginosa are not hydroxylated at the C3 position.

Molecular Mechanisms of 3 Hydroxy C4 Hsl Perception and Signal Transduction

Primary Receptor Systems for 3-Hydroxy-C4-HSL

The initial and most critical step in the this compound signaling pathway is its detection by a specific receptor system. This recognition event is characterized by high specificity and affinity, ensuring that the cell responds appropriately to the presence of this particular autoinducer.

In Vibrio harveyi, the primary receptor for this compound is the membrane-bound hybrid sensor kinase, LuxN. researchgate.netsmolecule.com LuxN is a two-component hybrid histidine kinase that is exquisitely selective for this compound. researchgate.net This specificity is crucial in mixed microbial communities where a variety of acyl-homoserine lactone (AHL) signals may be present. The binding of this compound to the periplasmic domain of LuxN induces a conformational change that switches its enzymatic activity. smolecule.com At low cell densities, in the absence of significant concentrations of this compound, LuxN functions as a kinase, autophosphorylating a conserved histidine residue. frontiersin.org Conversely, at high cell densities, the binding of this compound inhibits the kinase activity and promotes a phosphatase activity. embopress.org

| Condition | This compound Concentration | LuxN Enzymatic Activity |

|---|---|---|

| Low Cell Density | Low | Kinase activity is dominant |

| High Cell Density | High | Phosphatase activity is dominant |

Intracellular Signal Relay Pathways

Following the initial perception of this compound by LuxN, the signal is transmitted across the cell membrane and relayed through a series of intracellular components. This phosphorelay cascade serves to amplify and integrate the signal, ultimately leading to a change in gene expression.

The intracellular signal transduction from LuxN is channeled through a phosphorelay system involving two key proteins: LuxU and LuxO. embopress.org In the absence of this compound, the kinase activity of LuxN leads to the transfer of a phosphoryl group to a conserved histidine residue on the phosphotransferase protein LuxU. embopress.org LuxU, in turn, transfers the phosphoryl group to a conserved aspartate residue on the response regulator LuxO. embopress.org Phosphorylated LuxO is the active form of the protein. embopress.org When this compound binds to LuxN, the resulting phosphatase activity of LuxN reverses this flow of phosphates, leading to the dephosphorylation of LuxO via LuxU. embopress.org

| This compound Presence | LuxN Activity | Phosphorylation State of LuxU | Phosphorylation State of LuxO |

|---|---|---|---|

| Absent | Kinase | Phosphorylated | Phosphorylated (Active) |

| Present | Phosphatase | Dephosphorylated | Dephosphorylated (Inactive) |

The phosphorylation state of LuxO is the critical juncture that determines the downstream transcriptional output. Active, phosphorylated LuxO, in conjunction with the alternative sigma factor σ⁵⁴, promotes the transcription of several small regulatory RNAs (sRNAs). nih.govresearchgate.net These sRNAs, along with the RNA chaperone Hfq, act to destabilize the mRNA of the master transcriptional regulator, LuxR. nih.gov Consequently, at low cell densities, when LuxO is phosphorylated, the levels of LuxR protein are low. frontiersin.org

Conversely, when this compound is abundant, LuxO is dephosphorylated and inactive. frontiersin.org This prevents the transcription of the sRNAs, allowing for the stable translation of the luxR mRNA and the accumulation of LuxR protein. frontiersin.org LuxR is a transcriptional activator that binds to specific DNA sequences in the promoter regions of target genes, thereby controlling their expression. frontiersin.org One of the key operons activated by LuxR is the luxCDABE operon, which is responsible for bioluminescence. frontiersin.org

Specificity, Cross-Regulation, and Hierarchy within Quorum Sensing Networks

The quorum-sensing network in Vibrio harveyi is a prime example of the complexity and elegance of bacterial regulatory circuits. The specificity of the LuxN receptor for this compound ensures that the cell can distinguish its own species-specific signal from other AHLs present in the environment. researchgate.net

Integration with Autoinducer-2 (AI-2) and Cholera Autoinducer-1 (CAI-1) Pathways

Each autoinducer is detected by its own cognate membrane-bound sensor histidine kinase:

This compound (HAI-1) is detected by the LuxN sensor kinase. nih.gov

AI-2 , a furanosyl borate (B1201080) diester used for inter-species communication, is detected by the LuxQ sensor, which works in conjunction with the periplasmic binding protein LuxP. nih.govresearchgate.netcabidigitallibrary.org

CAI-1 , a molecule typically associated with Vibrio cholerae, is detected by the CqsS sensor kinase. nih.govresearchgate.net

At low cell densities, in the absence of significant concentrations of these autoinducers, the sensor kinases (LuxN, LuxQ, and CqsS) act as kinases. They autophosphorylate and transfer phosphate (B84403) groups to a shared histidine phosphotransfer protein, LuxU. researchgate.net LuxU, in turn, phosphorylates the response regulator LuxO. researchgate.netnih.gov Phosphorylated LuxO activates the transcription of small regulatory RNAs (sRNAs), which, along with the RNA chaperone Hfq, destabilize the mRNA of the master quorum-sensing regulator, LuxR. researchgate.net This prevents the expression of genes associated with high cell density behaviors.

Conversely, at high cell densities, the binding of the autoinducers to their respective sensor kinases switches their function from a kinase to a phosphatase. researchgate.net This reverses the flow of phosphate, leading to the dephosphorylation of LuxO. nih.gov In its dephosphorylated state, LuxO is inactive, transcription of the sRNAs ceases, and the LuxR transcript is no longer destabilized. researchgate.net The resulting increase in LuxR protein levels leads to the activation of quorum-sensing-dependent genes, such as those for bioluminescence and protease production. nih.govnih.gov

| Autoinducer Signal | Synthase Enzyme | Sensor Kinase | Shared Phosphorelay Components | Master Regulator |

|---|---|---|---|---|

| This compound (HAI-1) | LuxM | LuxN | LuxU (Phosphotransfer Protein) → LuxO (Response Regulator) | LuxR |

| Autoinducer-2 (AI-2) | LuxS | LuxPQ | ||

| Cholera Autoinducer-1 (CAI-1) | CqsA | CqsS |

Interactions with Other AHL-Mediated Systems (e.g., LasR/LasI and RhlR/RhlI in P. aeruginosa)

In Pseudomonas aeruginosa, quorum sensing is governed by a complex hierarchy of interconnected regulatory networks, including two primary N-acyl homoserine lactone (AHL) systems: the las and rhl systems. While the RhlI synthase in P. aeruginosa produces N-butanoyl-L-homoserine lactone (C4-HSL) rather than its 3-hydroxy derivative, the interactions within this system provide a foundational model for understanding AHL crosstalk. nih.gov The las system, directed by the LasI synthase and LasR regulator, produces and responds to N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). nih.gov The rhl system, controlled by the RhlI synthase and RhlR regulator, produces and responds to C4-HSL. nih.gov

Traditionally, this network was viewed as a strict hierarchy where the las system acts as a master regulator, with the LasR:3-oxo-C12-HSL complex activating the expression of rhlR and rhlI. nih.gov However, recent research has demonstrated that the relationship between the las and rhl systems is more accurately described as a reciprocal and cooperative network. smolecule.comembopress.org

Experimental evidence shows that not only does 3-oxo-C12-HSL induce the expression of rhlI, but C4-HSL also increases the expression level of lasI. smolecule.comembopress.org This reciprocal positive feedback loop indicates that the two systems mutually influence each other's activation. smolecule.com This interaction allows the bacterium to fine-tune its response to varying environmental and social conditions. smolecule.com

Furthermore, the two signals act cooperatively and nonlinearly. The combination of both C4-HSL and 3-oxo-C12-HSL leads to a much greater increase in the expression of target genes than the sum of their individual effects. smolecule.comembopress.org Neither signal molecule alone can induce the maximum expression of genes like lasI or rhlI; maximal expression is only achieved when both autoinducers are present at sufficient concentrations. embopress.org This cooperative dynamic ensures a robust and synchronized activation of quorum sensing-dependent genes, including those for virulence factors and biofilm formation, once a critical population density is reached. nih.gov

This reciprocal architecture is more responsive to changes in population density and more robust against environmental fluctuations than a simple hierarchical system would be. smolecule.com The integration is further complicated by another signaling system, the Pseudomonas quinolone signal (PQS) system, which is also co-regulated by both LasR and RhlR, adding another layer of regulatory control. nih.gov

| Signal Molecule | Primary System | Effect on Cognate System Gene | Effect on Crosstalk System Gene |

|---|---|---|---|

| 3-oxo-C12-HSL | Las | Increases lasI expression (Positive feedback) | Increases rhlI and rhlR expression |

| C4-HSL | Rhl | Increases rhlI expression (Positive feedback) | Increases lasI expression |

Biological Roles and Regulatory Functions of 3 Hydroxy C4 Hsl in Bacterial Physiology

Control of Bioluminescence Phenotypes

In contrast to the well-characterized LuxI/LuxR system of Vibrio fischeri, which primarily uses 3-oxo-C6-HSL, the V. harveyi system highlights the diversity of AHL molecules and their cognate receptors in controlling bioluminescence across different bacterial species.

Modulation of Biofilm Formation and Structural Development

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). The formation and development of these communities are often regulated by quorum sensing. While much of the research on the role of C4-HSLs in biofilm formation has focused on N-butanoyl-L-homoserine lactone (C4-HSL) in Pseudomonas aeruginosa, studies on other marine bacteria have implicated 3-Hydroxy-C4-HSL in this process.

Regulation of Exoenzyme and Extracellular Polymer Production

Quorum sensing systems are known to regulate the production of a wide array of extracellular products, including exoenzymes and extracellular polymers, which are often crucial for nutrient acquisition, virulence, and biofilm formation. While direct studies on the regulation of specific exoenzymes by this compound are limited, the broader context of AHL-mediated regulation provides insights into its potential roles.

Furthermore, the production of extracellular polysaccharides (EPS), a major component of the biofilm matrix, is often under the control of quorum sensing. In Pseudomonas chlororaphis, a different 3-hydroxy-AHL, N-(3-hydroxyhexanoyl)-HSL, is the primary signal for its PhzR-dependent quorum-sensing system, which is involved in the regulation of various secondary metabolites. nih.gov While not this compound, this demonstrates the principle of 3-hydroxy-AHLs in controlling the synthesis of extracellular molecules.

The production of these extracellular substances is a coordinated effort that allows bacterial populations to modify their environment, access nutrients, and establish persistent communities. The role of this compound in this process is likely species-specific and dependent on the particular regulatory networks present in the bacterium.

Influence on Bacterial Virulence Determinants and Pathogenicity Mechanisms

AHL-mediated quorum sensing is a key regulatory mechanism for the expression of virulence factors in many pathogenic bacteria. These virulence factors can include toxins, proteases, and other secreted proteins that contribute to the pathogen's ability to cause disease.

Regulation of Motility and Swarming Behaviors

Bacterial motility, including swimming and swarming, is a crucial factor in colonization, biofilm formation, and virulence. This behavior is often regulated by quorum sensing to ensure that it occurs at the most opportune times.

While specific studies detailing the direct effect of this compound on motility are not prevalent in the search results, the influence of the closely related C4-HSL on these behaviors in other bacteria is well-documented. For instance, in Hafnia alvei, C4-HSL is an important molecular signal that regulates both biofilm formation and swimming motility. nih.gov A luxI mutant of H. alvei, unable to produce AHLs, showed a significant decrease in the expression of motility-related genes such as flgA, motA, and cheA. nih.gov

Swarming motility, a coordinated movement across a surface, is also known to be influenced by quorum sensing. In Pseudomonas aeruginosa, swarming is a complex process that is affected by the quorum-sensing network. nih.govnih.gov Although the primary AHLs in P. aeruginosa are 3-oxo-C12-HSL and C4-HSL, the general principle of AHLs regulating motility-related gene expression is well-established. Given that this compound is structurally similar to C4-HSL, it is plausible that it could play a similar regulatory role in bacteria that produce it, although further research is needed to confirm this.

Impact on Cellular Metabolism and Gene Expression Profiles

Quorum sensing systems, through the action of AHLs like this compound, can exert global control over gene expression, leading to significant shifts in cellular metabolism. The binding of an AHL to its cognate receptor typically results in the activation or repression of a large number of genes, known as a regulon.

While a specific transcriptome analysis of a bacterium's response solely to this compound was not found in the search results, studies on other AHLs demonstrate the broad impact of these molecules on gene expression. For example, RNA-seq analyses in Pseudomonas aeruginosa have shown that the RhlR receptor, which binds C4-HSL, regulates hundreds of genes, both directly and indirectly. nih.gov These genes are involved in a wide range of cellular functions, from virulence to metabolism. This highlights the potential for this compound to have a similarly broad impact on the transcriptome of bacteria that utilize this specific signal.

Role in Stress Response and Environmental Adaptation

The ability of bacteria to adapt to changing and often harsh environmental conditions is crucial for their survival. Quorum sensing can play a role in coordinating a collective response to various stresses.

Evidence suggests that AHL-mediated signaling can be linked to stationary phase regulation and starvation responses. dtu.dk The stationary phase is a period of bacterial growth where the population ceases to increase due to nutrient limitation or the accumulation of toxic byproducts. The entry into this phase is often accompanied by the expression of genes that enhance survival under stress.

While direct evidence linking this compound to specific stress responses such as oxidative or osmotic stress is not detailed in the provided search results, the general connection between quorum sensing and the stationary phase response suggests a potential role. For example, the expression of the stationary phase sigma factor RpoS has been shown to be influenced by AHLs in some bacteria. dtu.dk RpoS is a master regulator of stress response genes. Therefore, it is plausible that in bacteria producing this compound, this signaling molecule could be part of the regulatory network that prepares the population for survival in stationary phase or under other stressful conditions. Further research is needed to elucidate the specific role of this compound in environmental adaptation.

Data Tables

Table 1: Bacterial Species Producing this compound and Associated Regulated Phenotypes

| Bacterial Species | Regulated Phenotype(s) | Reference(s) |

|---|---|---|

| Vibrio harveyi | Bioluminescence, Type III Secretion, Metalloprotease Production | asm.orgplos.orgnih.govasm.org |

| Vibrio alginolyticus | Biofilm Formation (inferred, as it is a major AHL produced) | nih.govscienceopen.com |

| Vibrio vulnificus | Bacterial signaling (general) | targetmol.com |

Table 2: Summary of Genes and Systems Regulated by this compound and Related Compounds

| Gene/System | Function | Bacterium | Effect of this compound (or related compound) | Reference(s) |

|---|---|---|---|---|

| luxCDABE operon | Bioluminescence | Vibrio harveyi | Activation | plos.org |

| Type III Secretion System (TTS) | Virulence (protein injection into host cells) | Vibrio harveyi | Repression | nih.govasm.org |

| Metalloprotease | Exoenzyme production | Vibrio harveyi | Activation | asm.org |

| flgA, motA, cheA | Swimming Motility | Hafnia alvei | Activation (by C4-HSL) | nih.gov |

Inter Kingdom Signaling and Ecological Significance of 3 Hydroxy C4 Hsl

Bacterial-Host Interactions through 3-Hydroxy-C4-HSL Signaling (Non-Clinical Focus)

The diffusion of this compound into the surrounding environment allows for direct communication between bacteria and their eukaryotic hosts. This interaction can lead to significant physiological and genetic changes in the host, playing a crucial role in symbiotic relationships and host responses, independent of a clinical or pathogenic context.

Acyl-homoserine lactones (AHLs) with a 3-hydroxy substituent are recognized as modulators of plant immune systems. oup.com While much research has focused on long-chain AHLs, short-chain molecules like this compound (referred to in some studies as C4-HSL) have also been shown to elicit plant responses. For instance, root inoculation with bacteria producing C4-HSL and C6-HSL can protect plants like tomato and bean from pathogenic fungi. mdpi.com This protective effect is linked to the induction of systemic resistance. mdpi.comnih.gov

Research indicates that short-chain AHLs can increase the expression of genes responsive to salicylic (B10762653) acid (SA) and ethylene, two key plant defense hormones. nih.gov This priming of the plant's defense pathways allows for a faster and more robust response to subsequent pathogen attacks. nih.gov The ability of plants to perceive and respond to bacterial signals like this compound is a fundamental aspect of many plant-microbe interactions, including beneficial symbioses where bacteria help protect the host plant. oup.com

Bacterial AHLs can cross eukaryotic cell membranes and modulate host cell functions. In mammals, AHLs produced by the lung pathogen Pseudomonas aeruginosa, including C4-HSL, can modulate the host immune response. nih.gov Studies have shown that AHLs can be detected in host tissues, demonstrating that these bacterial signals can be transported from the microbiome into the host's circulation. nih.gov

At the cellular level, AHLs can influence fundamental processes. For example, C4-HSL has been found to suppress T-cell proliferation and decrease levels of certain cytokines in mouse and human immune cells. nih.gov Furthermore, some AHLs have been shown to selectively impair specific signaling pathways, such as NF-κB functions in activated human cells, which suppresses the expression of downstream genes. nih.gov While the specific effects of this compound are part of a broader landscape of AHL-eukaryote interactions, it is clear that these molecules are significant players in the trans-kingdom crosstalk between bacteria and their hosts.

Inter-species and Intra-species Communication within Microbial Consortia

Within complex microbial communities, this compound and other AHLs serve as a chemical language that facilitates intricate communication networks. This signaling can occur between individuals of the same species (intra-species) or between different species (inter-species).

Intra-species communication allows a bacterial population to synchronize the expression of genes for collective behaviors such as biofilm formation, virulence factor production, and motility. For example, in some strains of Pseudomonas chlororaphis, a complex mixture of AHLs, including various 3-hydroxy forms, is produced. nih.gov The synthesis of these molecules is tightly regulated, ensuring that specific group behaviors are activated only when the population reaches a critical density. nih.gov

Inter-species communication, or crosstalk, is also common. A bacterial species may produce a signal that is detected by a different species, leading to a change in the receiver's gene expression. ucsd.eduresearchgate.net This can result in either cooperative or competitive interactions. For instance, the production of C4-HSL by P. aeruginosa is regulated by the RhlI/R system and is known to influence interactions with other bacterial species in mixed biofilms. frontiersin.org The presence or absence of this signaling system can significantly alter the species composition and structure of the biofilm community. frontiersin.org The specificity of these interactions depends on the ability of a receptor protein in one species to recognize an AHL produced by another. ucsd.edu

Table 1: Examples of Bacteria Producing this compound or Related AHLs and Their Regulated Functions

| Bacterial Species | AHL Produced | Regulated Function / Context | Source(s) |

|---|---|---|---|

| Vibrio splendidus | N-3-hydroxybutyryl-L-Homoserine lactone | Found in wastewater treatment biofilm reactors | lipidmaps.org |

| Pseudomonas chlororaphis | Multiple 3-OH-acyl-HSLs | Regulation of phenazine (B1670421) (antibiotic) production | nih.gov |

| Pseudomonas aeruginosa | C4-HSL (RhlI/R system) | Biofilm formation, virulence, inter-species interactions | frontiersin.org |

| Shewanella algae | HC4-HSL (this compound) | Epiphytic relationship with marine macroalgae | |

| Aeromonas caviae | C4-HSL | Cell-density dependent phenotypes, biofilm production | mdpi.com |

Ecological Role in Natural Environments and Engineered Systems

The influence of this compound extends beyond individual host-microbe pairs to entire ecosystems. These signaling molecules are detected in diverse environments, from marine ecosystems and soil to engineered systems like wastewater treatment plants, where they play a crucial role in shaping microbial community structure and function.

In any given environment, the collective behavior of microorganisms is critical for processes like nutrient cycling and organic matter decomposition. usda.govresearchgate.net AHL signaling molecules are key mediators of the microbial interactions that drive these processes. The presence and concentration of specific AHLs, including this compound, can influence which species thrive and how they interact.

In marine environments, AHLs mediate interactions that are fundamental to the ecosystem, such as the formation of biofilms on surfaces. frontiersin.org The stability of these signaling molecules is affected by environmental factors like pH and temperature, meaning that changes in ocean conditions could alter these critical communication networks. frontiersin.org In soil, microbial community structure varies significantly with factors like soil type, moisture, and nutrient availability, all of which can be influenced by microbial activities coordinated by quorum sensing. nih.govmdpi.com

Table 2: Effects of C4-HSL Addition on Anaerobic Granular Sludge Performance

| Parameter | Effect of C4-HSL Addition | Source(s) |

|---|---|---|

| COD Removal Rate | Improved | rsc.org |

| Methane Production | Enhanced potential methanogenic pathways | rsc.org |

| Microbial Diversity | Decreased (Simpson index increased, Shannon index decreased) | rsc.org |

| Hydrolysis & Acidification | No significant acceleration noted compared to other AHLs | rsc.org |

Advanced Methodologies for Investigating 3 Hydroxy C4 Hsl

Analytical Chemistry Techniques for Detection and Quantification

Analytical chemistry provides the foundational tools for the precise identification and measurement of 3-Hydroxy-C4-HSL, distinguishing it from a multitude of other signaling molecules present in complex biological matrices.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and indispensable technique for the unambiguous identification and purity assessment of this compound. This method combines the superior separation capabilities of HPLC with the sensitive and specific detection of MS.

In a typical workflow, an extract from a bacterial culture supernatant is injected into an HPLC system. researchgate.net The components of the extract are separated based on their physicochemical properties as they pass through a chromatography column, often a reversed-phase C18 column. pnas.org The separated molecules then enter the mass spectrometer, where they are ionized and their mass-to-charge (m/z) ratio is determined. For this compound, with a molecular formula of C8H13NO4, the expected protonated molecule [M+H]+ would have an m/z of approximately 188.1. smolecule.comnih.gov

Tandem mass spectrometry (MS/MS) further enhances specificity. The parent ion is fragmented, and the resulting daughter ions are analyzed. A characteristic fragment for all AHLs is the homoserine lactone ring, which produces a daughter ion with an m/z of 102. researchgate.netpnas.org The presence of this fragment is a strong indicator of an AHL. The specific fragmentation pattern of the parent ion, including a characteristic loss of water from the hydroxyl group, confirms the identity as a 3-hydroxy-AHL. pnas.org By comparing the retention time and mass spectra of a sample to that of a pure synthetic standard, researchers can confirm the presence and assess the purity of this compound. researchgate.net

| Parameter | Description | Typical Value/Observation for this compound |

| Mobile Phase | A gradient of solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid) used to elute compounds from the HPLC column. mdpi.com | Gradient elution is common to separate AHLs of varying polarity. |

| Stationary Phase | Typically a C18 reversed-phase column, which separates molecules based on hydrophobicity. pnas.org | Well-suited for separating different AHLs. |

| Retention Time | The time it takes for a compound to travel through the column to the detector. | Specific to the exact HPLC conditions but is a key identifier when compared to a standard. |

| Parent Ion [M+H]+ | The mass-to-charge ratio of the protonated molecule. | ~188.1 m/z |

| Daughter Ion | Characteristic fragment ion produced during MS/MS analysis. | 102 m/z (from the homoserine lactone ring) researchgate.netpnas.org |

Biosensor-based assays are critical for detecting the biological activity of this compound and for characterizing its function. These assays utilize engineered bacteria that produce a measurable signal, such as light or color, in response to the presence of specific AHLs. researchgate.net

Several bacterial biosensors have been developed that are sensitive to AHLs with short acyl chains. oup.com For instance, a biosensor based on the PhzI/R system of Pseudomonas fluorescens 2-79 has been specifically developed to detect 3-hydroxy-AHLs. oup.com Another commonly used biosensor is Agrobacterium tumefaciens NTL4(pZLR4), which is highly sensitive to a broad range of AHLs, including 3-hydroxy derivatives. oup.comnih.gov

In these assays, the biosensor strain is exposed to a sample suspected of containing this compound. If the molecule is present and biologically active, it will bind to its cognate LuxR-type receptor within the biosensor cell. This ligand-receptor complex then activates the transcription of a reporter gene, leading to a quantifiable output. The intensity of the signal produced is proportional to the concentration of the active AHL, allowing for both detection and semi-quantification. researchgate.net These functional assays are invaluable as they complement analytical techniques by confirming that the detected molecule can indeed elicit a biological response.

| Biosensor Strain | Reporter System | Detected AHLs | Reference |

| Agrobacterium tumefaciens NTL4(pZLR4) | LacZ (β-galactosidase) | Broad range, including 3-oxo, 3-unsubstituted, and 3-hydroxy AHLs. pnas.orgoup.comnih.gov | pnas.orgoup.comnih.gov |

| Pseudomonas fluorescens 2-79 (based on PhzI/R) | Not specified | Specific for 3-hydroxy-AHLs. oup.com | oup.com |

| Chromobacterium violaceum CV026 | Violacein pigment | Primarily short-chain AHLs (C4-C8), but does not detect 3-hydroxy-AHLs. oup.com | oup.com |

| Escherichia coli (pSB536) | LuxCDABE (bioluminescence) | Sensitive to C4-AHL. oup.com | oup.com |

Molecular Biology and Genetic Engineering Approaches

Molecular biology and genetic engineering are pivotal in dissecting the biosynthesis of this compound, its interaction with receptors, and its downstream effects on gene expression.

To understand the synthesis of this compound, researchers employ targeted gene deletion to knock out the putative AHL synthase gene (a luxI homolog). By comparing the AHL profile of the wild-type bacterium with that of the gene-deletion mutant using techniques like HPLC-MS, scientists can confirm the function of the synthase in producing this compound. If the mutant fails to produce the molecule while the wild-type does, it provides strong evidence for the gene's role.

Similarly, studying the receptor's specificity for this compound involves mutagenesis of the receptor gene (a luxR homolog). princeton.edu For example, studies on the LuxN receptor of Vibrio harveyi, which specifically detects this compound, have utilized mutagenesis to identify key amino acid residues responsible for ligand binding and specificity. smolecule.comprinceton.edu By creating mutations in the ligand-binding pocket and observing changes in the receptor's response to this compound and other AHLs, researchers can map the determinants of molecular recognition. smolecule.comprinceton.edu These studies have revealed that specific amino acid residues interrogate different features of the AHL, ensuring accurate signal recognition. smolecule.com

Reporter systems are essential for studying how this compound binding to its receptor translates into changes in gene expression. These systems involve fusing the promoter of a target gene, which is regulated by the this compound receptor, to a reporter gene that produces an easily measurable product.

Common reporter genes include lacZ (encoding β-galactosidase), gfp (green fluorescent protein), and luxCDABE (bacterial luciferase operon). oup.comresearchgate.net When this compound is present, it binds to its cognate LuxR-type transcriptional regulator. This activated complex then binds to a specific DNA sequence (often called a lux box) in the promoter region of the target gene, initiating transcription of the downstream reporter gene. pjoes.com

By measuring the output of the reporter (e.g., colorimetric change, fluorescence, or bioluminescence), researchers can quantify the level of gene expression induced by this compound. researchgate.net Translational fusions, where the reporter gene is fused in-frame with the coding sequence of the target gene, can similarly be used to study the effects on protein production. These reporter systems are powerful tools for identifying genes regulated by this compound and for dissecting the regulatory circuits it controls.

High-throughput "omics" technologies provide a global view of the cellular response to this compound. Transcriptomics, often performed using RNA sequencing (RNA-Seq), allows for the simultaneous measurement of the expression levels of all genes in a bacterium. By comparing the transcriptomes of bacteria grown in the presence and absence of this compound, or by comparing a wild-type strain to a mutant that cannot produce or respond to the signal, researchers can identify entire regulons controlled by this molecule.

Proteomics, typically using techniques like two-dimensional gel electrophoresis or mass spectrometry-based methods, provides a large-scale analysis of the proteins present in a cell under different conditions. This approach can reveal changes in protein expression and post-translational modifications that are regulated by this compound, complementing the data from transcriptomics and providing insights into the functional output of the signaling cascade. These global approaches are crucial for understanding the full physiological impact of this compound signaling on bacterial behavior and function.

Structural Biology Approaches to Receptor-Ligand Interactions

The elucidation of the three-dimensional structures of quorum sensing (QS) receptors in complex with their cognate ligands, such as this compound, is fundamental to understanding the molecular basis of signal recognition and specificity. While X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques for determining high-resolution structures of protein-ligand complexes, their application to the receptors of this compound has faced challenges, particularly for membrane-integrated proteins.

In the absence of direct crystallographic data, researchers have employed alternative structural biology and genetic approaches to map the ligand-binding domain and identify key residues involved in the interaction. Mutagenesis, coupled with functional assays and suppressor analyses, has been a particularly fruitful strategy for probing the this compound binding site within LuxN. nih.gov These studies involve systematically altering specific amino acids in the receptor and observing the resulting changes in sensitivity to the this compound signal. This approach has successfully identified a putative nine-transmembrane domain in the N-terminal region of LuxN as the site of ligand recognition. nih.gov

Key findings from these studies have pinpointed specific amino acid residues that are critical for receptor function, either by decreasing or enhancing its sensitivity to this compound. nih.gov This indicates that these residues likely play direct roles in forming the binding pocket, stabilizing the ligand, or transducing the binding signal into a conformational change that modulates the protein's kinase/phosphatase activity.

| Residue Mutation | Location | Observed Phenotype | Inferred Role in Ligand Interaction |

|---|---|---|---|

| Various (e.g., W168R, Y172D) | Transmembrane Domains | Decreased sensitivity to this compound (dark phenotype) | Part of the binding pocket; crucial for ligand recognition or stabilizing the kinase-dominant state. |

| Various (e.g., T176I, S211F) | Transmembrane Domains | Increased sensitivity to this compound (enhanced light production) | May stabilize the ligand-bound, phosphatase-dominant state or destabilize the unbound, kinase-dominant state. |

These indirect, yet powerful, methodologies provide a functional map of the receptor-ligand interaction landscape. The data generated from such analyses are crucial for building accurate homology models and guiding future crystallization trials.

Bioinformatic Analysis and Computational Modeling of Quorum Sensing Networks

Computational models of QS networks are typically constructed as a set of ordinary differential equations (ODEs) that describe the change in concentration of key molecular species over time. scielo.org.mx These models integrate various biological processes, including bacterial growth, the synthesis and degradation of autoinducers and receptors, and the signal transduction cascades that control gene expression.

Bioinformatic analysis of promoter activity, often using reporter genes like Green Fluorescent Protein (GFP) fused to quorum-controlled promoters, provides the quantitative experimental data needed to parameterize and validate these computational models. nih.gov By measuring the output of the system (e.g., luminescence) in response to varying concentrations of different autoinducers, researchers can infer the underlying logic and dynamics of the network.

| Component | Mathematical Representation | Biological Significance | Data Source for Parameters |

|---|---|---|---|

| Bacterial Growth | Logistic or Gompertz function | Describes the increase in cell population density, which drives autoinducer accumulation. scielo.org.mx | Experimental growth curves (Optical Density measurements). |

| Autoinducer Synthesis | Term proportional to cell density | Represents the production of signaling molecules like this compound by synthases (e.g., LuxM). scielo.org.mx | Mass spectrometry quantification of autoinducers; enzyme kinetics. |

| Signal Transduction | Phosphorylation/dephosphorylation kinetics (e.g., Michaelis-Menten) | Models the phosphorelay cascade from sensors (LuxN) to the response regulator (LuxO). researchgate.net | In vitro biochemical assays; parameter fitting to in vivo reporter data. |

| Gene Expression | Hill functions | Describes the transcriptional regulation of target genes (e.g., luciferase operon) by the master regulator (LuxR). | Reporter gene assays (e.g., GFP, luminescence) across a range of autoinducer concentrations. nih.gov |

Evolutionary and Comparative Perspectives of 3 Hydroxy C4 Hsl Signaling Systems

Comparative Analysis of 3-Hydroxy-C4-HSL Synthases and Cognate Receptors Across Bacterial Lineages

The core components of AHL-mediated QS are LuxI-type synthases (responsible for AHL production) and LuxR-type transcriptional regulators (which bind AHLs to control gene expression) researchgate.netresearchgate.netnih.gov. Comparative analysis reveals significant diversity in these components across bacterial lineages, reflecting their evolutionary history.

Synthases: While the LuxI family is generally conserved, variations exist. For instance, Vibrio harveyi utilizes LuxM and LuxL, which show no homology to the classical LuxI family, to synthesize this compound and other AHLs nih.govphytobacteriology.comresearchgate.net. This suggests convergent evolution or acquisition of different enzymatic machinery for producing similar signaling molecules. The presence of LuxM homologues in other Vibrio species, such as V. anguillarum (VanM), highlights the conservation of this non-LuxI synthase pathway within certain genera nih.govasm.org.

Receptors: Cognate receptors, typically LuxR-type proteins, also exhibit diversity. In V. harveyi, LuxN acts as a hybrid sensor kinase that binds this compound researchgate.netdiva-portal.org. This contrasts with the more common intracellular LuxR proteins that directly bind AHLs. The variability in receptor sequences and mechanisms of signal transduction allows for fine-tuning of responses to specific AHLs or integration of multiple signaling pathways researchgate.netdiva-portal.orgtandfonline.com. For example, V. harveyi's complex QS network integrates signals from this compound (via LuxN), AI-2, and CAI-1, demonstrating sophisticated cross-talk mechanisms diva-portal.orgtandfonline.com.

Diversity in AHL Profiles: Different bacterial species produce distinct AHL profiles, with variations in acyl chain length, saturation, and C3 substituents (like hydroxyl or oxo groups) researchgate.netresearchgate.netnih.govmdpi.comroyalsocietypublishing.orgpjoes.comnih.gov. While C4-HSL and this compound are among the shortest naturally found AHLs, with four carbon atoms in the acyl chain, longer chains (C6-C18) and modifications are also common mdpi.comroyalsocietypublishing.orgpjoes.comnih.govresearchgate.net. This diversity in signal molecules suggests adaptation to specific environmental conditions and receptor specificities. For instance, Pseudomonas aeruginosa employs multiple AHL systems (Las and Rhl) using different AHLs, forming a hierarchical regulatory circuit nih.govdiva-portal.orgroyalsocietypublishing.orgmdpi.com.

Table 1: Comparative Overview of this compound Signaling Components in Selected Bacteria

| Bacterium | Signaling Molecule(s) | Synthase(s) | Receptor(s) | Primary Function/Phenotype | References |

| Vibrio harveyi | This compound | LuxM/LuxL | LuxN | Bioluminescence, virulence, biofilm formation | nih.govresearchgate.netdiva-portal.orgtandfonline.com |

| Vibrio anguillarum | 3-oxo-C10-HSL, 3-hydroxy-C6-HSL, C6-HSL | VanM | VanN (homologous to LuxN) | Virulence (hemorrhagic septicaemia) | nih.govasm.orgdiva-portal.org |

| Pseudomonas aeruginosa | C4-HSL, 3-oxo-C12-HSL, etc. | RhlI, LasI | RhlR, LasR | Virulence factors, biofilm formation, motility | researchgate.netnih.govdiva-portal.orgroyalsocietypublishing.orgnih.govmdpi.com |

| Vibrio fischeri | 3-oxo-C6-HSL | LuxI | LuxR | Bioluminescence | researchgate.netnih.govmdpi.comopen.ac.uk |

Note: This table highlights key examples and does not represent an exhaustive list of all AHLs or QS systems in these bacteria.

Evolutionary Trajectories of Quorum Sensing Hierarchies Involving this compound

The evolution of QS systems, including those involving this compound, is characterized by gene duplication, horizontal gene transfer, and co-evolution with host organisms or environmental conditions diva-portal.org.

Origin and Diversification: The fundamental LuxI/LuxR system is thought to have originated early in bacterial evolution, likely through gene duplication and divergence diva-portal.org. The emergence of alternative synthase families, like LuxM/LuxL in Vibrio, indicates evolutionary pathways that led to the production of similar signaling molecules using different enzymatic machinery nih.govresearchgate.net. This diversification allows bacteria to occupy different ecological niches or adapt to specific host environments.

Hierarchical Systems: Many bacteria, such as Pseudomonas aeruginosa and Vibrio harveyi, possess multiple QS systems that operate in a hierarchical manner diva-portal.orgtandfonline.comroyalsocietypublishing.org. These hierarchies allow for complex regulatory networks that integrate various environmental cues. For example, in V. harveyi, the this compound system (via LuxN) interacts with other signaling pathways (AI-2 and CAI-1), demonstrating a sophisticated integration of information that fine-tunes bacterial behavior diva-portal.orgtandfonline.com. The evolution of such hierarchical systems likely provided significant adaptive advantages by enabling more nuanced responses to population density and environmental changes.

Horizontal Gene Transfer: Evidence suggests that QS genes have been acquired through horizontal gene transfer, contributing to their widespread distribution and diversification across bacterial phyla diva-portal.org. This mechanism allows for the rapid spread of QS capabilities, enabling bacteria to adapt to new environments or acquire novel functionalities.

Adaptive Advantages and Ecological Niche Specialization Conferred by this compound Signaling

QS systems, including those mediated by this compound, provide bacteria with significant adaptive advantages, enabling them to coordinate group behaviors that enhance survival, colonization, and resource acquisition in specific ecological niches.

Virulence and Pathogenicity: In many pathogenic bacteria, QS regulates the production of virulence factors. For example, Vibrio species utilize QS systems, including those involving this compound, to coordinate virulence factor production, biofilm formation, and host colonization, which are critical for causing disease nih.govdiva-portal.org. The ability to synchronize the deployment of virulence factors allows pathogens to overwhelm host defenses more effectively.

Biofilm Formation: QS is a key regulator of biofilm development, a crucial adaptation for survival in diverse environments, including aquatic habitats and host surfaces researchgate.netdiva-portal.orgroyalsocietypublishing.org. Biofilms provide protection against environmental stresses, antibiotics, and host immune responses. The coordinated production of extracellular matrix components and other factors involved in biofilm maturation is often mediated by AHL signals like this compound.

Symbiotic Relationships: QS plays a role in establishing and maintaining symbiotic relationships. For instance, Vibrio fischeri uses QS to regulate bioluminescence, which is essential for its symbiosis with the Hawaiian bobtail squid researchgate.netopen.ac.uk. While V. fischeri primarily uses 3-oxo-C6-HSL, the presence of related AHLs like this compound in other Vibrio species highlights the broader role of AHLs in mediating interactions with hosts.

Environmental Adaptation: The ability to sense population density and coordinate responses allows bacteria to adapt to fluctuating environmental conditions. QS can influence metabolic pathways, motility, and the production of various extracellular enzymes and molecules that aid in nutrient acquisition or competition with other microorganisms royalsocietypublishing.orgresearchgate.net. For example, the presence of specific AHLs can influence plant-bacterial interactions, promoting plant growth or enhancing resistance to pathogens mdpi.comdokumen.pub.

Table 2: Ecological Roles and Adaptive Advantages of this compound Signaling

| Bacterial Species/Group | Associated AHL(s) (including this compound) | Ecological Niche/Interaction | Adaptive Advantage | References |

| Vibrio harveyi | This compound, AI-2, CAI-1 | Marine environments, symbiosis | Bioluminescence, virulence, biofilm formation, adaptation to host/environmental cues | nih.govresearchgate.netdiva-portal.orgtandfonline.com |

| Vibrio anguillarum | 3-hydroxy-C6-HSL, C6-HSL, 3-oxo-C10-HSL | Marine fish pathogen | Virulence factor production, colonization of host tissues, disease progression | nih.govasm.orgdiva-portal.org |

| Pseudomonas spp. | C4-HSL, this compound, etc. | Diverse environments (soil, water, hosts) | Biofilm formation, motility, production of virulence factors, adaptation to plant/animal hosts, interspecies competition | researchgate.netmdpi.comroyalsocietypublishing.orgnih.govresearchgate.netresearchgate.net |

| Plant-associated bacteria | Various AHLs (including short-chain) | Rhizosphere, phyllosphere | Plant growth promotion (e.g., IAA production), biofilm formation, colonization, defense against pathogens | mdpi.comdokumen.pubresearchgate.net |

Compound List:

this compound (N-(3-hydroxybutanoyl)-L-homoserine lactone)

C4-HSL (N-butanoyl-L-homoserine lactone)

3-oxo-C6-HSL (N-(3-oxohexanoyl)-L-homoserine lactone)

3-oxo-C12-HSL (N-(3-oxododecanoyl)-L-homoserine lactone)

3-hydroxy-C6-HSL (N-(3-hydroxyhexanoyl)-L-homoserine lactone)

C6-HSL (N-hexanoyl-L-homoserine lactone)

3-oxo-C10-HSL (N-(3-oxodecanoyl)-L-homoserine lactone)

AI-2 (Autoinducer-2)

CAI-1 (Cholera Autoinducer-1)

LuxI (AHL synthase)

LuxR (AHL receptor/transcriptional regulator)

LuxM (AHL synthase)

LuxN (AHL sensor kinase)

VanM (AHL synthase)

VanN (Homologous to LuxN)

LasI (AHL synthase in P. aeruginosa)

LasR (AHL receptor in P. aeruginosa)

RhlI (AHL synthase in P. aeruginosa)

RhlR (AHL receptor in P. aeruginosa)

Future Research Directions and Academic Applications

In-depth Understanding of Inter-kingdom Signaling in Complex Biological Systems

The influence of 3-Hydroxy-C4-HSL extends beyond the bacterial kingdom, engaging in complex signaling with eukaryotic organisms. This inter-kingdom communication is a burgeoning field of study with significant implications for host-microbe interactions in both health and disease.

In plants, AHLs, including by inference this compound, have been shown to influence growth, development, and stress resistance nih.govkhanacademy.org. The precise molecular mechanisms by which plants perceive these bacterial signals are still being unraveled, but it is clear that they can trigger significant physiological responses nih.gov.

In mammals, AHLs can modulate the host immune response nih.govnih.gov. For instance, certain AHLs can influence the behavior of immune cells, highlighting a direct communication channel between bacteria and their mammalian hosts nih.govnih.gov. The possibility of G-protein coupled receptors (GPCRs) on eukaryotic cells recognizing AHLs is an active area of investigation khanacademy.orgwikipedia.orgnih.gov. Identifying and characterizing these putative eukaryotic receptors for this compound is a critical next step. A deeper understanding of these interactions could lead to novel therapeutic strategies for infectious diseases and inflammatory conditions.

| Organism/System | Observed Effect of AHLs (including this compound) | Potential Eukaryotic Receptors/Mechanisms |

| Plants | Altered growth, development, and stress responses. | Putative receptor proteins, influence on plant hormone signaling. |

| Mammalian Immune Cells | Modulation of immune cell behavior and responses. | Potential G-protein coupled receptors (GPCRs). |

| Fungi (e.g., Candida albicans) | Influence on morphogenesis (e.g., filamentous growth). | To be elucidated. |

Exploration of this compound in Novel Microbiological Contexts

Much of the research on this compound has been conducted in the context of well-characterized pathogenic bacteria. However, its role in more diverse and less-explored microbiological contexts is an area ripe for discovery. Investigating the presence and function of this signaling molecule in extreme environments, complex microbial consortia, and symbiotic relationships will provide a broader perspective on its ecological significance.

For example, the marine environment harbors a vast diversity of microorganisms, and recent studies have begun to explore the role of AHLs in these ecosystems nih.govmedchemexpress.comresearchgate.net. Understanding how this compound mediates interactions within marine microbial communities, from biofilms on submerged surfaces to symbiotic relationships with marine invertebrates, could reveal novel ecological roles. Similarly, the soil microbiome is another complex environment where this compound likely plays a role in structuring microbial communities and influencing plant-microbe interactions in the rhizosphere, an area known as the phytobiome.

Future studies should employ metagenomic and metabolomic approaches to detect the presence of this compound and its synthesis genes in a wider range of environments. Functional studies in these contexts will be necessary to elucidate its specific roles in these novel settings.

Development of Quorum Quenching Strategies Targeting this compound Mediated Communication

The central role of this compound in regulating virulence and biofilm formation in many pathogenic bacteria makes it an attractive target for the development of anti-infective therapies known as quorum quenching nih.govoup.comnih.gov. Quorum quenching strategies aim to disrupt bacterial communication, thereby attenuating their pathogenicity without exerting selective pressure for antibiotic resistance.

Several approaches are being explored to target this compound-mediated communication. One of the most promising is the use of enzymes that can degrade the signaling molecule. These enzymes, broadly categorized as AHL lactonases and AHL acylases, inactivate this compound by either hydrolyzing the lactone ring or cleaving the acyl side chain, respectively nih.govnih.govresearchgate.netresearchgate.netijcmas.com. The development of highly stable and efficient quorum quenching enzymes holds significant therapeutic and biotechnological potential nih.govnih.govfrontiersin.org.

Another strategy involves the development of small molecule inhibitors that either block the synthesis of this compound or act as antagonists at its receptor medchemexpress.comnih.govnih.gov. These approaches could lead to the development of novel anti-biofilm agents for medical devices or as adjuncts to conventional antibiotic therapy.

| Quorum Quenching Strategy | Mechanism of Action | Potential Applications |

| Enzymatic Degradation | ||

| AHL Lactonases | Hydrolysis of the homoserine lactone ring of this compound. | Anti-biofilm coatings, therapeutic agents for infections. |

| AHL Acylases | Cleavage of the N-acyl side chain from the homoserine lactone ring. | Similar to AHL lactonases, with potential for different substrate specificities. |

| Inhibition of Synthesis/Reception | ||

| Biosynthesis Inhibitors | Block the enzymatic production of this compound. | Development of novel anti-infective drugs. |

| Receptor Antagonists | Bind to the this compound receptor, preventing its activation. | Therapeutic agents to block quorum sensing-dependent virulence. |

Further research in this area will focus on the discovery and engineering of more robust quorum quenching enzymes, the design and synthesis of potent and specific inhibitors, and the development of effective delivery systems for these therapeutic agents.

Q & A

Q. How can this compound be integrated into studies of host-microbe interactions?

- Methodological Answer : Use animal models (e.g., zebrafish) infected with AHL-producing pathogens. Administer this compound via microinjection or immersion, and quantify virulence factors (e.g., biofilm formation) via confocal microscopy. Metatranscriptomics can identify host pathways modulated by QS signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.